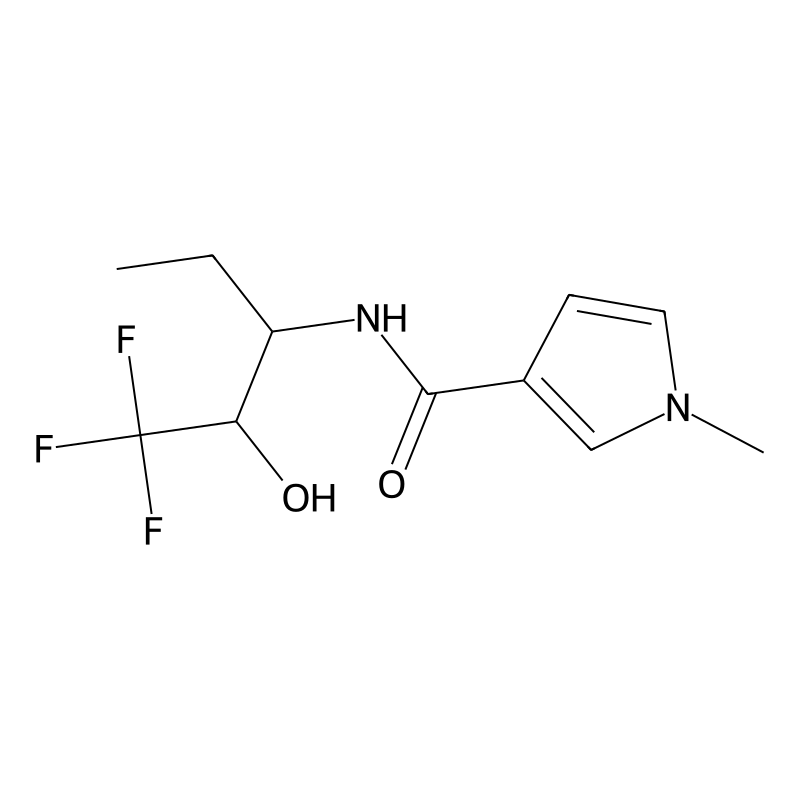

1-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)pyrrole-3-carboxamide

Catalog No.

S7442877

CAS No.

M.F

C11H15F3N2O2

M. Wt

264.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)pyrrole-3-carboxamide

IUPAC Name

1-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)pyrrole-3-carboxamide

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C11H15F3N2O2/c1-3-8(9(17)11(12,13)14)15-10(18)7-4-5-16(2)6-7/h4-6,8-9,17H,3H2,1-2H3,(H,15,18)

InChI Key

XEHINMNWVIWZGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(F)(F)F)O)NC(=O)C1=CN(C=C1)C

MTFP is a pyrrole-based compound that was first synthesized in 2010 by researchers at Pfizer. It belongs to the class of compounds known as allosteric modulators of metabotropic glutamate receptors. The compound has been found to be effective in the treatment of certain neurological disorders due to its ability to modulate the activity of metabotropic glutamate receptors.

MTFP has a molecular formula of C14H19F3N2O2 and a molecular weight of 302.31 g/mol. The compound is a pale yellow powder that is insoluble in water but soluble in organic solvents such as DMSO and ethanol. MTFP has a melting point of 75-76°C and a boiling point of 441.3°C at 760 mmHg.

MTFP can be synthesized using a number of different methods. One of the most commonly used methods is the reaction of 1,1,1-trifluoro-2,3-epoxypropane with 1-methyl-pyrrole-3-carboxylic acid, followed by the addition of hydroxylamine. The compound can be characterized using a variety of techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

The analytical methods used to study MTFP include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic techniques such as NMR and IR spectroscopy. These methods are used to determine the purity of the compound, its structural properties, and its biological activity.

MTFP has been found to have significant biological activity in a number of different areas. In particular, it has been shown to be a potent and selective allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which plays a key role in the regulation of neurotransmitter release. MTFP has also been found to have potential applications in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.

MTFP has been shown to be relatively safe in scientific experiments, with no significant toxicity observed in animal studies. However, further research is needed to determine the potential toxicity and safety of the compound in human trials.

MTFP has potential applications in a number of different scientific fields. In addition to its potential use in the treatment of neurological disorders, the compound has also been found to have activity against certain types of cancer cells and may have applications in the field of oncology.

The current state of research on MTFP is focused on further exploring its potential applications in the treatment of neurological disorders and cancer. Scientists are also investigating the potential molecular mechanisms of action of the compound, as well as its pharmacokinetics and pharmacodynamics.

MTFP has potential implications in a number of different fields of research and industry. In addition to its potential use in the treatment of neurological disorders and cancer, the compound may also have applications in the field of drug discovery and development. Its ability to modulate the activity of metabotropic glutamate receptors could also have implications in the field of drug design and target validation.

Limitations:

One of the main limitations of MTFP is its insolubility in water, which can make it difficult to use in certain experiments. In addition, further research is needed to determine the potential toxicity and safety of the compound in human trials.

Limitations:

One of the main limitations of MTFP is its insolubility in water, which can make it difficult to use in certain experiments. In addition, further research is needed to determine the potential toxicity and safety of the compound in human trials.

The potential future directions for research on MTFP include further exploring its pharmacokinetics and pharmacodynamics, determining its toxicity and safety in human trials, and investigating its potential therapeutic applications in the treatment of various types of cancers. Additionally, further research may be needed to develop new synthetic routes to the compound, improve its solubility, and optimize its pharmacological properties for use in various scientific fields.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

264.10856221 g/mol

Monoisotopic Mass

264.10856221 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds